Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate

Catalog No.
S823294
CAS No.
155405-80-4
M.F
C16H16N4O3
M. Wt
312.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[...

CAS Number

155405-80-4

Product Name

Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate

IUPAC Name

methyl 4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate

Molecular Formula

C16H16N4O3

Molecular Weight

312.32 g/mol

InChI

InChI=1S/C16H16N4O3/c1-23-15(22)10-5-2-9(3-6-10)4-7-11-8-18-13-12(11)14(21)20-16(17)19-13/h2-3,5-6,8H,4,7H2,1H3,(H4,17,18,19,20,21)

InChI Key

GDEKSBCRJKAARB-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N

Synonyms

4-[2-(2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid Methyl Ester;

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)N=C(N3)N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)N=C(N3)N
  • Potential Link to Pemetrexed Research

    Some commercial suppliers list Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate as an impurity of Pemetrexed [, ]. Pemetrexed is an FDA-approved antifolate medication used to treat certain types of lung cancer []. Research on Pemetrexed's mechanism of action and metabolism may incidentally involve Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate, but this is speculation without definitive sources.

  • Future Research Potential

Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate is a chemical compound with the molecular formula C16H16N4O3C_{16}H_{16}N_{4}O_{3} and a molecular weight of approximately 312.32 g/mol. It is classified as an antimetabolite, particularly known for its role as a synthetic intermediate in the production of pemetrexed, a drug used in cancer treatment. The compound features a benzoate moiety attached to a pyrrolo[2,3-d]pyrimidine structure, which contributes to its biological activity and potential therapeutic applications .

Typical for esters and amines. Key reactions include:

  • Hydrolysis: Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate can react with water in the presence of an acid or base to yield the corresponding benzoic acid and the amine.
  • Esterification: The carboxylic acid derivative can react with alcohols to form esters.
  • Reduction: The compound may be reduced at specific functional groups, affecting its biological activity.

These reactions highlight the compound's versatility in synthetic chemistry and its potential for further modification .

Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate exhibits significant biological activity primarily as an antitumor agent. Its structural similarity to folate allows it to interfere with folate metabolism in cancer cells, leading to inhibition of cell proliferation. This mechanism is particularly relevant in the context of treatments for various cancers, including lung cancer and mesothelioma .

The synthesis of methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate typically involves multi-step organic reactions:

  • Formation of Pyrrolo[2,3-d]pyrimidine: Starting from appropriate precursors, the pyrrolo[2,3-d]pyrimidine core is synthesized through cyclization reactions.
  • Alkylation: The amino group is alkylated with an ethyl halide or similar reagent to introduce the ethyl chain.
  • Esterification: Finally, the resulting amine is reacted with methyl benzoate or a similar compound to form the ester linkage.

These steps can vary based on the specific laboratory protocols and starting materials used .

Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate serves primarily as an intermediate in the synthesis of pemetrexed. Its applications extend into:

  • Pharmaceutical Development: As a precursor in developing antitumor medications.
  • Research: Used in studies exploring folate metabolism and cancer treatment strategies.

The compound's unique structure allows it to be a valuable tool in medicinal chemistry and drug design .

Studies on methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate focus on its interactions with biological systems:

  • Enzyme Inhibition: The compound has been shown to inhibit enzymes involved in folate metabolism.
  • Cellular Uptake: Research indicates how this compound is taken up by cancer cells through folate transport mechanisms.

These interactions are crucial for understanding its efficacy as an antitumor agent and optimizing its therapeutic potential .

Several compounds share structural similarities with methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate:

Compound NameCAS NumberSimilarity Index
4-(2-(2-Amino-4-oxo-4,7-dihydro-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoic Acid137281-39-10.71
Ethyl 4-methyl-3-{(4-(pyridin-3-yl)pyrimidin-2-yl)amino}benzoate641569-97-30.61
N-(4-Oxo-4,7-dihydro-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide137281-08-40.74
2-Amino-9-{(1S,3R,4S)-4-(benzyloxy)-3-{(benzyloxy)methyl}-2-methylenecyclopentyl}-1H-purin -6(9H)-one142217810.59

These compounds highlight the unique aspects of methyl 4-(2-(2-amino -4 -oxo -4 ,7 -dihydro -3H -pyrrolo [2 ,3 -d ]pyrimidin -5 -yl )ethyl )benzoate while also indicating potential avenues for research into related pharmacological effects and mechanisms of action .

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Last modified: 08-15-2023

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